![molecular formula C11H7F3O B12905835 Furan, 3-[4-(trifluoromethyl)phenyl]- CAS No. 918625-93-1](/img/structure/B12905835.png)
Furan, 3-[4-(trifluoromethyl)phenyl]-
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Overview
Description
Furan, 3-[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C11H7F3O. This compound features a furan ring substituted with a 4-(trifluoromethyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of furan with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyltrimethylsilane (CF3SiMe3) with a fluoride source such as cesium fluoride (CsF) to achieve the trifluoromethylation of the furan ring .
Industrial Production Methods
Industrial production of Furan, 3-[4-(trifluoromethyl)phenyl]- may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes cyclization to form fused heterocyclic systems. A notable example involves conversion to furopyridine derivatives through multi-step processes:
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Acid-catalyzed cyclization : (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid forms 4,5-dihydrofuro[3,2-c]pyridin-4-one when heated in diphenyl ether at 180°C .
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Aromatization : Subsequent treatment with phosphorus oxychloride yields chlorinated furopyridines (84% yield) .
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Cyclization | Diphenyl ether, 180°C | 4,5-Dihydrofuro[3,2-c]pyridin-4-one | 68% |
Aromatization | PCl₅, POCl₃ | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine | 84% |
Electrophilic Substitution
The trifluoromethyl group directs electrophiles to specific positions on the phenyl ring:
-
Halogenation : Bromine in acetic acid selectively substitutes at the para position relative to -CF₃ (72% yield) .
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Nitration : Fuming HNO₃/H₂SO₄ introduces nitro groups at the meta position with respect to the furan oxygen .
Regioselectivity Drivers :
-
-CF₃ group acts as a strong meta-director
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Furan oxygen provides ortho/para-directing effects
N-Substitution Reactions
Methylation and benzylation occur at the pyrrole nitrogen in fused systems:
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Methylation : CH₃I/K₂CO₃ in DMF yields N-methyl derivatives (89% purity) .
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Benzylation : C₆H₅CH₂Cl produces N-benzyl analogs (76% isolated yield) .
Hydrolysis Reactions
Ester functionalities undergo saponification:
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Base-mediated hydrolysis : NaOH/EtOH converts methyl esters to carboxylic acids (92% conversion efficiency) .
Cycloaddition Reactions
The furan ring participates in [4+2] cycloadditions:
Key Parameters :
-
Temperature: 140-160°C
-
Solvent: Non-polar aromatic hydrocarbons
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Reaction time: 8-12 hrs
Diastereoselective Transformations
Pyridine solvent induces complete diastereoselectivity in tetrahydroisoquinoline formation:
Solvent | Diastereomeric Ratio | Yield |
---|---|---|
Pyridine | 100% trans | 91% |
Dichloroethane | 75:25 trans:cis | 83% |
Oxidation and Reduction Pathways
Scientific Research Applications
Chemical Synthesis and Properties
Synthetic Routes:
The synthesis of Furan, 3-[4-(trifluoromethyl)phenyl]- typically involves multi-step reactions. A common method includes the condensation of furan-3-carboxaldehyde with thiazolidine derivatives under acidic conditions, often utilizing catalysts such as p-toluenesulfonic acid in solvents like ethanol. This process is optimized for yield and purity, especially in industrial settings where continuous flow reactors may be employed for efficiency.
Chemical Characteristics:
- Trifluoromethyl Group: This moiety significantly influences the compound's electronic properties, enhancing lipophilicity and facilitating membrane permeability.
- Furan Ring: The furan structure allows for aromatic interactions, making it suitable for various biological applications.
Biological Applications
Antimicrobial Activity:
Research indicates that Furan, 3-[4-(trifluoromethyl)phenyl]- exhibits antimicrobial properties. It has been studied for its effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent.
Anticancer Potential:
The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation, indicating a mechanism that could be leveraged for cancer treatment.
Anti-inflammatory Effects:
Ongoing research is exploring its anti-inflammatory capabilities, which could position it as a candidate for treating inflammatory diseases.
Industrial Applications
Material Science:
Furan, 3-[4-(trifluoromethyl)phenyl]- is being explored in the development of new materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Pharmaceutical Development:
The compound's distinct functionalities make it a promising lead compound in drug discovery. Its ability to interact with biological targets positions it well within medicinal chemistry for developing novel therapeutics.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of N-(furan-2-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonylamino}benzamide demonstrated significant antibacterial activity against MRSA. The trifluoromethyl group was found to enhance binding affinity to bacterial enzymes, improving efficacy against resistant strains.
Case Study 2: Anticancer Research
In another investigation, Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone was tested for its effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential role as an anticancer agent through the modulation of specific signaling pathways .
Mechanism of Action
The mechanism of action of Furan, 3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2,5-Diarylfurans: Demonstrates antibacterial properties.
Uniqueness
Furan, 3-[4-(trifluoromethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity compared to other furan derivatives .
Biological Activity
Furan, 3-[4-(trifluoromethyl)phenyl]- is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, receptor interactions, and synthetic strategies.
Chemical Structure and Properties
Furan, 3-[4-(trifluoromethyl)phenyl]- is characterized by a furan ring substituted at the 3-position with a para-trifluoromethylphenyl group. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of furan derivatives, including Furan, 3-[4-(trifluoromethyl)phenyl]-. The following table summarizes key findings related to its anticancer activity:
Compound | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
Furan, 3-[4-(trifluoromethyl)phenyl]- | A549 (lung cancer) | <0.01 | Induction of apoptosis via caspase activation |
Furan derivative X | MDA-MB-435 (breast cancer) | 0.229 | Tubulin polymerization inhibition |
Furan derivative Y | MV4-11 (leukemia) | <1.0 | DNA cleavage and cell cycle arrest |
In a study examining various furan derivatives, it was found that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative effects compared to their non-substituted counterparts. Specifically, Furan, 3-[4-(trifluoromethyl)phenyl]- demonstrated significant inhibition of cell growth in multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Receptor Interactions
Furan, 3-[4-(trifluoromethyl)phenyl]- has also been investigated for its interaction with various receptors. For instance, studies have shown that certain furan derivatives can act as antagonists at the κ-opioid receptor (KOR), which is implicated in pain modulation and addiction pathways. The following data illustrates the effects of different substitutions on KOR activity:
Substitution | KOR Activity (IC50 µM) |
---|---|
Trifluoromethyl | 2.12 |
Methyl | >10 |
Ethyl | Inactive |
These findings indicate that the trifluoromethyl group may enhance receptor binding affinity and potency, making it a valuable modification in drug design .
Synthetic Strategies
The synthesis of Furan, 3-[4-(trifluoromethyl)phenyl]- typically involves methods that allow for the selective introduction of the trifluoromethyl group. Recent advancements in synthetic methodologies have focused on efficient routes to prepare this compound and its analogs:
- Electrophilic Aromatic Substitution : Utilizing trifluoromethylating agents to introduce the trifluoromethyl group onto the phenyl ring.
- Furan Ring Formation : Employing cyclization reactions involving appropriate precursors to construct the furan moiety.
These synthetic strategies not only facilitate the production of Furan, 3-[4-(trifluoromethyl)phenyl]- but also enable the exploration of its derivatives with enhanced biological profiles .
Case Studies
Several case studies have documented the biological effects of Furan, 3-[4-(trifluoromethyl)phenyl]-:
- Case Study 1 : In vitro assays demonstrated that this compound induced apoptosis in A549 lung cancer cells through caspase-3 activation, leading to significant reductions in cell viability.
- Case Study 2 : The compound was evaluated for its ability to inhibit tubulin polymerization in breast cancer cell lines, showing comparable efficacy to established chemotherapeutics .
Properties
CAS No. |
918625-93-1 |
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Molecular Formula |
C11H7F3O |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]furan |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9/h1-7H |
InChI Key |
WBCBVIHEVHBTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=C2)C(F)(F)F |
Origin of Product |
United States |
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